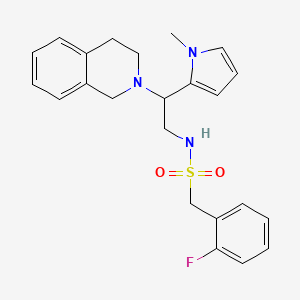
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound combines several functional groups, making it a candidate for diverse reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions::
- Synthesis of 3,4-dihydroisoquinoline::
Starting with isoquinoline, a hydrogenation reaction under specific conditions (e.g., palladium catalyst, high pressure) produces 3,4-dihydroisoquinoline.
- Formation of the pyrrole derivative::
Synthesize 1-methyl-1H-pyrrole through cyclization reactions involving acetylene and ammonia derivatives.
- Coupling of intermediates::
The dihydroisoquinoline and pyrrole derivatives are coupled using reagents like alkyl halides under conditions such as heating with a base.
- Sulfonamide formation::
Introduce the sulfonamide group via a sulfonation reaction using methanesulfonyl chloride and a base like triethylamine.
Large-scale production typically involves optimizing the above reactions to increase yield and purity. Use of continuous flow reactors and process intensification techniques can improve efficiency.
化学反应分析
Types of Reactions::
- Oxidation::
It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form various oxidation products.
- Reduction::
Reduction with reagents such as lithium aluminum hydride can convert it to corresponding amines or alcohols.
- Substitution::
The compound undergoes nucleophilic substitution reactions with halogen derivatives, altering its functional groups.
Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Products vary widely based on reaction type, but include hydroxylated, aminated, or alkylated derivatives.
科学研究应用
The compound's complex structure makes it valuable for multiple research applications:
- Chemistry::
Used as a starting material or intermediate in organic synthesis to create more complex molecules.
- Biology::
Functions as a potential ligand in protein binding studies.
- Medicine::
Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
- Industry::
Its derivatives might find uses in material sciences, including polymer production.
作用机制
The compound interacts with biological targets via its multiple functional groups:
- Molecular Targets::
Binds to enzymes or receptors, affecting their activity.
- Pathways Involved::
Might inhibit specific signaling pathways or enzyme activities, leading to therapeutic effects.
相似化合物的比较
Compared to other similar structures, it stands out due to its unique combination of functional groups, providing versatility in reactions:
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-1-(phenyl)methanesulfonamide:
- N-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethanamine:
- 1-(2-fluorophenyl)-N-(2-(1H-pyrrol-2-yl)ethyl)methanesulfonamide:
Keep in mind: while I’ve provided this information, using this compound in real-world applications would require detailed research and experiments to ensure accuracy and safety.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-6-11-22(26)23(27-14-12-18-7-2-3-8-19(18)16-27)15-25-30(28,29)17-20-9-4-5-10-21(20)24/h2-11,13,23,25H,12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVFPUCUJXMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
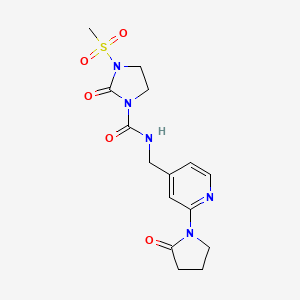
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2948975.png)
![3-[1-(2-Methylpropoxy)ethoxy]oxetane](/img/structure/B2948976.png)
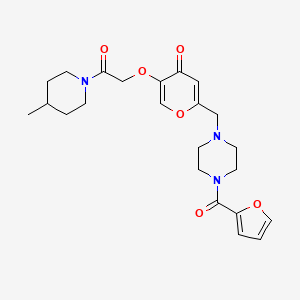

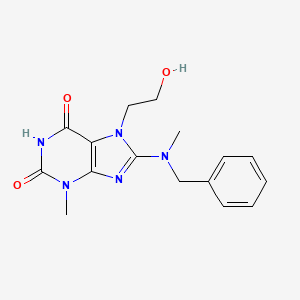
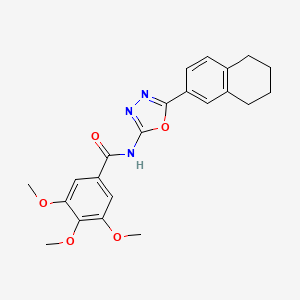
![N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2948985.png)
![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948988.png)
![2,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2948990.png)
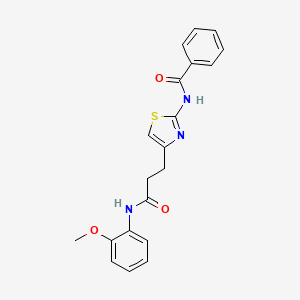
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)propanamide](/img/structure/B2948992.png)
![4-Iodo-6-oxabicyclo[3.2.1]octane](/img/structure/B2948993.png)

